methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate
Description
Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate is a synthetic organic compound featuring a hybrid structure combining an indazole core, a tert-butoxycarbonyl (Boc)-protected piperidine moiety, and a methyl ester group. The Boc group serves as a protective agent for the secondary amine in the piperidine ring, enhancing stability during synthetic processes . The indazole scaffold is notable for its prevalence in pharmaceuticals, particularly kinase inhibitors, due to its ability to engage in hydrogen bonding and π-π interactions. The methyl ester at the 7-position modulates solubility and metabolic stability, making the compound a candidate for further pharmacological optimization .
Properties
IUPAC Name |
methyl 2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-25(2,3)32-24(30)27-14-6-8-18(15-27)17-10-12-20(13-11-17)28-16-19-7-5-9-21(22(19)26-28)23(29)31-4/h5,7,9-13,16,18H,6,8,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUBKNLWDOTOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The tert-butoxycarbonyl-protected piperidine is then introduced through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the piperidine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the phenyl or indazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Scientific Research Applications
PARP Inhibition and Cancer Therapy
Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate is part of a class of compounds developed as inhibitors for PARP enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, particularly in cancers with BRCA1 or BRCA2 mutations.
- Case Study : One significant study identified a series of indazole derivatives, including this compound, that exhibited potent inhibition against PARP1 and PARP2. The compound demonstrated an IC50 value of approximately 3.8 nM for PARP1 and 2.1 nM for PARP2, indicating its strong potential as an antineoplastic agent .
Selectivity and Efficacy in Cancer Models
Research has shown that compounds similar to this compound display selective antiproliferative activity against BRCA-deficient cancer cells while sparing BRCA-proficient cells.
- Efficacy : In vivo studies involving xenograft models have demonstrated that these compounds can effectively inhibit tumor growth in BRCA-deficient cancer types, showcasing their therapeutic potential .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Studies have indicated the following characteristics:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | CYP450 mediated |
| Half-life | TBD (To Be Determined) |
Strategies to enhance the pharmacokinetic properties include modifications to the structure to improve solubility and reduce metabolic degradation by cytochrome P450 enzymes .
Future Directions in Research
Ongoing research aims to further optimize this compound for clinical applications:
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
- Structural Modifications : Exploring analogs with improved potency and selectivity.
Mechanism of Action
The mechanism of action of methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Similarity and Key Differences
Using graph-based comparison methods (as outlined in ), the compound shares partial structural motifs with three analogs (similarity scores: 0.57, 0.56, and 0.53) . The table below summarizes critical features:
Key Observations :
- Boc Protection : All Boc-containing analogs (target, 0.57, 0.56) exhibit enhanced amine stability but differ in spatial arrangement; the spirocyclic system (0.57) imposes conformational rigidity compared to the target’s flexible phenyl-piperidine linkage.
- Functional Groups : The methyl ester in the target compound improves aqueous solubility relative to the ketone/amide groups in analogs 0.57 and 0.53, which may reduce metabolic clearance .
Physicochemical and Reactivity Profiles
- Solubility: The methyl ester in the target compound increases hydrophilicity compared to tert-butyl groups in analogs 0.57 and 0.54.
- Reactivity : The Boc-protected amine in the target and analogs 0.57/0.56 allows selective deprotection under acidic conditions, enabling downstream functionalization. In contrast, the benzamide analog (0.53) lacks this versatility due to its stable amide bond .
Biological Activity
Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate, also referred to by its CAS number 1038915-90-0, is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article explores the compound's biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C25H29N3O4
- Molecular Weight : 435.52 g/mol
- CAS Number : 1038915-90-0
The compound features a complex structure that includes a piperidine ring and an indazole moiety, which are critical for its biological activity.
Biological Activity Overview
The primary focus of research surrounding this compound has been its role as a PARP inhibitor. PARP enzymes are involved in DNA repair processes; thus, their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Inhibition of PARP Activity
Research indicates that compounds with similar structures exhibit significant inhibition of PARP1 and PARP2, with IC50 values in the nanomolar range. For instance, related compounds have shown IC50 values of approximately 3.8 nM for PARP1 and 2.1 nM for PARP2 . This strong inhibition suggests that this compound may possess similar efficacy.
Anticancer Activity
A study highlighted the effectiveness of indazole derivatives in targeting BRCA-deficient cancer cells. The compound demonstrated antiproliferative effects against these cells, which are often resistant to conventional therapies. The mechanism involves the accumulation of DNA damage due to impaired repair pathways, leading to cell death .
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | BRCA-deficient cancer cells | 10-100 | PARP inhibition leading to DNA damage accumulation |
| Study B | Various cancer cell lines | ~4 | Inhibition of PARP activity |
Pharmacokinetics
Pharmacokinetic studies have shown that modifications to the molecular structure can enhance bioavailability and reduce metabolic concerns related to CYP450 enzymes . These findings are crucial for optimizing therapeutic applications.
Comparison with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known PARP inhibitors:
| Compound | IC50 (nM) | Target |
|---|---|---|
| MK-4827 | 3.8 / 2.1 | PARP1 / PARP2 |
| Olaparib | ~10 | PARP1 / PARP2 |
| Rucaparib | ~5 | PARP1 / PARP2 |
Q & A
Q. What are the recommended synthetic strategies for methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate?
A two-step approach is commonly employed:
Indazole Core Synthesis : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., ). This method avoids gaseous CO and enhances safety.
Coupling with Boc-Protected Piperidine : Suzuki-Miyaura cross-coupling between a boronic acid-functionalized Boc-piperidine derivative and the indazole core. Optimize ligand selection (e.g., SPhos) to reduce steric hindrance from the bulky tert-butyl group .
Q. How can researchers ensure the stability of the tert-butoxycarbonyl (Boc) protecting group during synthesis?
Q. What analytical methods are suitable for determining the purity of this compound?
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase (). Retention time shifts may indicate epimerization (e.g., due to Boc group lability) .
- NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm) with reference spectra to confirm indazole-phenyl connectivity .
Advanced Research Questions
Q. How to troubleshoot low yields in the coupling reaction between the indazole core and Boc-protected piperidine?
- Catalyst Screening : Test Pd(OAc)₂ with Xantphos or RuPhos ligands to improve electron-deficient aryl coupling efficiency .
- Solvent Optimization : Replace THF with dioxane/water mixtures (4:1) to enhance boronic acid solubility .
- Steric Mitigation : Introduce a transient directing group (e.g., pyridine) to pre-organize the indazole and piperidine moieties .
Q. What are the key considerations when designing in vitro assays to evaluate biological activity?
- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% BSA) to avoid precipitation .
- Metabolite Stability : Incubate the compound with liver microsomes and monitor Boc deprotection via LC-MS/MS .
- Target Engagement : Use fluorescence polarization assays to measure binding affinity to kinase domains, given the indazole scaffold’s kinase inhibition potential .
Q. How to address discrepancies in spectral data between synthesized batches?
- Stereochemical Analysis : Employ 2D NMR (e.g., NOESY) to distinguish diastereomers arising from piperidine ring puckering .
- Impurity Profiling : Use high-resolution MS to detect trace byproducts (e.g., des-methyl ester or de-Boc derivatives) .
- Chromatographic Artifacts : Adjust column temperature (±5°C) to resolve co-eluting epimers () .
Data Contradictions and Resolution
- Synthetic Route Variability : advocates Pd-catalyzed reductive cyclization, while other methods (e.g., SNAr reactions) may yield competing regioisomers. Validate routes via intermediate trapping (e.g., nitroso derivatives) .
- Boc Stability : Some protocols recommend TFA for deprotection, but this risks indazole core degradation. Alternative methods (e.g., HCl/dioxane) provide milder conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
